molecular formula C17H14N4O B10986520 N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10986520
M. Wt: 290.32 g/mol
InChI Key: GDBCZANMMOAOPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-benzimidazole-6-carboxylic acid with 1H-indole-6-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-6-yl)benzylamine
  • N-(1H-indol-6-yl)pyridine-2,3-diamine
  • N-(1H-indol-6-yl)phosphonic acid derivatives

Uniqueness

N-(1H-indol-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both indole and benzimidazole moieties in the same molecule allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H14N4O/c1-10-19-14-5-3-12(8-16(14)20-10)17(22)21-13-4-2-11-6-7-18-15(11)9-13/h2-9,18H,1H3,(H,19,20)(H,21,22)

InChI Key

GDBCZANMMOAOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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